1-(6-Bromopyridin-2-YL)ethanamine

Übersicht

Beschreibung

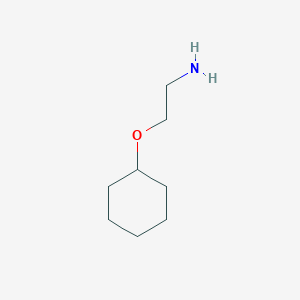

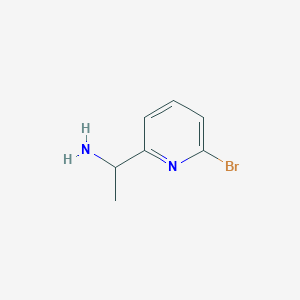

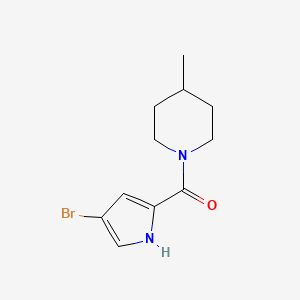

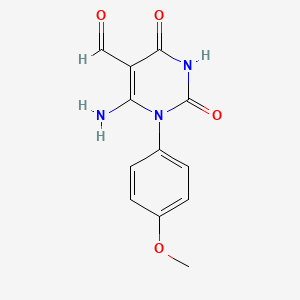

1-(6-Bromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H9BrN2 . It is also known by other names such as 1-(6-BROMOPYRIDIN-2-YL)ETHANAMINE and 1-(6-BROMO-2-PYRIDYL)ETHYLAMINE . The compound has a molecular weight of 201.07 g/mol .

Molecular Structure Analysis

The InChI code for 1-(6-Bromopyridin-2-YL)ethanamine is1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.9 Ų . Physical And Chemical Properties Analysis

1-(6-Bromopyridin-2-YL)ethanamine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has an XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water .Wissenschaftliche Forschungsanwendungen

Catalyst Development

1-(6-Bromopyridin-2-yl)ethanamine has been utilized in the synthesis of potential hemilabile (imino)pyridine Palladium(II) complexes. These complexes have shown promising results as selective ethylene dimerization catalysts. This application highlights the compound's role in developing new catalysts for industrial processes (Nyamato et al., 2015).

Intermediate in Chemical Synthesis

The compound serves as an intermediate in various chemical syntheses. For instance, it's involved in the formation of pyridylcarbene by the thermal decomposition of certain bromo-triazolopyridines under specific conditions. This process yields several derivatives of 1-(6-Bromopyridin-2-yl)ethanamine, demonstrating its versatility in organic synthesis (Abarca et al., 2006).

Material Synthesis

This compound has been used in the synthesis of various materials. For example, lithium and potassium amides of sterically demanding aminopyridines have been prepared using bromopyridines, including 1-(6-Bromopyridin-2-yl)ethanamine. These materials are significant in the field of organometallic chemistry and material science for their unique properties and applications (Scott et al., 2004).

Catalysis in Polymerization

In the realm of polymer chemistry, 1-(6-Bromopyridin-2-yl)ethanamine has been used in the formation of zinc complexes. These complexes have shown efficacy in the catalytic activity toward ring-opening polymerization of rac-lactide. This application underscores its potential in creating more efficient catalysts for polymer synthesis (Nayab et al., 2012).

Anticancer Research

In the field of medicinal chemistry, derivatives of 1-(6-Bromopyridin-2-yl)ethanamine have shown promising results in anticancer research. For example, a marine bisindole alkaloid derivative exhibited significant anticancer properties in various tumor cell lines. The modifications in its chemical structure have been evaluated to investigate changes in its biological activities, demonstrating its potential in the development of new cancer therapies (Burattini et al., 2022).

DNA Interaction Studies

In biochemical research, 1-(6-Bromopyridin-2-yl)ethanamine has been used in the study of DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes. These studies provide insights into the interactions of metal complexes with DNA, which is crucial for understanding the mechanism of action of potential therapeutic agents (Kumar et al., 2012).

Safety and Hazards

The compound is classified under the GHS06 hazard class . It has hazard statements H301, H311, and H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMOBBCPDRYXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)

![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)

![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)